molecular formula C23H18ClNO4 B13629518 n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine

n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine

Cat. No.: B13629518
M. Wt: 407.8 g/mol
InChI Key: OKJDLZQYMNXJFC-UHFFFAOYSA-N
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Description

Historical Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry

The Fmoc protecting group, first introduced in the late 20th century, revolutionized peptide synthesis by addressing limitations of earlier groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Unlike Boc, which requires strong acidic conditions for deprotection, Fmoc is cleaved under mild basic conditions (e.g., piperidine), preserving acid-sensitive functional groups. This orthogonality made Fmoc indispensable for solid-phase peptide synthesis (SPPS), where iterative deprotection-coupling cycles demand selective reactivity.

Early Development and Adoption

The foundational chemistry of Fmoc emerged from the need for temporally stable yet selectively removable amine protections. Fmoc-carbamates, formed via reactions between amines and Fmoc chloride (Fmoc-Cl) or Fmoc-Osu, provided a robust solution. By the 1980s, Fmoc had become the gold standard for SPPS, enabling the synthesis of complex peptides like cytokines and antimicrobial agents. Its fluorescence properties further facilitated real-time monitoring of deprotection steps via UV spectroscopy.

Modern Advancements

Recent innovations have focused on optimizing Fmoc introduction methods. For instance, ultrasonic-assisted protocols now enable catalyst-free, high-yield Fmoc protection under ambient conditions, reducing reaction times from hours to minutes. Such advancements align with green chemistry principles, minimizing solvent waste and energy consumption.

Challenges and Refinements

Despite its advantages, Fmoc chemistry is not without pitfalls. Side reactions, such as dipeptide formation during Fmoc-Cl-mediated protection, were documented in early syntheses. These issues spurred the development of purified reagents and optimized reaction conditions, ensuring high-fidelity peptide assembly.

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Deprotection Condition Stability Profile Common Use Cases
Fmoc Mild base (piperidine) Acid-stable, base-labile SPPS, orthogonal synthesis
Boc Strong acid (TFA) Base-stable, acid-labile Solution-phase synthesis
Cbz Hydrogenolysis Moderate acid/base stability Hybrid peptide systems

Role of Halogen-Substituted Aryl Groups in Peptide Mimetics Design

Halogenation, particularly at the para-position of aryl rings, has emerged as a critical strategy for modulating peptide conformation and bioactivity. The 4-chlorophenyl group in N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(4-chlorophenyl)glycine exemplifies this approach, leveraging halogen bonding and steric effects to enhance mimetic properties.

Electronic and Steric Effects

Chlorine’s electronegativity (Pauling scale: 3.16) introduces dipole moments that stabilize non-covalent interactions, such as hydrogen bonds and van der Waals forces, within peptide structures. In glycine derivatives, the 4-chlorophenyl group restricts rotational freedom around the Cα-N bond, favoring conformations that mimic natural peptide turn motifs. This preorganization enhances binding affinity to biological targets, a principle exploited in protease inhibitors and receptor agonists.

Halogen Bonding in Structural Stabilization

Halogen bonding (XB), a σ-hole interaction between chlorine’s electrophilic region and electron-rich partners (e.g., carbonyl oxygens), contributes to tertiary structure stability. NMR studies of halogenated β-hairpin peptides reveal that XB reduces conformational entropy, stabilizing folded states even in aqueous environments. For instance, in the model peptide 5 , 4-chlorophenyl substitution reinforced intramolecular hydrogen bonds, as evidenced by amide temperature coefficients (ΔδNH/ΔT) and scalar coupling constants.

Table 2: Impact of Halogen Substitution on Peptide Properties

Halogen Bond Strength (kJ/mol) Conformational Effect Bioactivity Enhancement
Cl 5–15 Stabilizes β-turns via XB Improved target binding
F 3–10 Electron-withdrawing, polarizes C–F Metabolic resistance
Br 10–20 Steric bulk, enhances hydrophobic packing Protease resistance

Applications in Peptide Mimetics

The 4-chlorophenyl-modified glycine derivative serves as a building block for non-natural amino acids in de novo peptide design. Its incorporation into cyclic peptides enhances resistance to enzymatic degradation while maintaining conformational rigidity—a dual advantage critical for therapeutic peptides. Furthermore, the Fmoc group’s UV activity allows for precise monitoring of coupling efficiency during automated SPPS, ensuring high-purity products.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

2-[4-chloro-N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid

InChI

InChI=1S/C23H18ClNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27)

InChI Key

OKJDLZQYMNXJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally follows the protection of the amino group of N-(4-chlorophenyl)glycine with the Fmoc group. This is typically achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the Fmoc-protected amino acid.

Detailed Synthetic Procedure

A representative preparation method includes the following steps:

  • Starting Material : N-(4-chlorophenyl)glycine (free amine form)
  • Reagent : 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Base : Commonly pyridine or sodium bicarbonate to neutralize HCl generated during the reaction
  • Solvent : Dichloromethane (DCM) or aqueous-organic biphasic systems
  • Temperature : Reaction is typically performed at 0 °C to room temperature to control reaction rate and suppress side reactions
  • Workup : After completion, the reaction mixture is quenched, extracted, and purified by flash chromatography or preparative HPLC to isolate the pure product

Example from Literature

According to a synthesis protocol adapted from a related sulfonylated glycine derivative (which shares the Fmoc protection strategy), the following procedure is illustrative:

Step Reagents & Conditions Outcome
1 Dissolve N-(4-chlorophenyl)glycine and pyridine (10 equiv) in dichloromethane (150 mL) and cool in ice bath Prepares reaction mixture for Fmoc-Cl addition
2 Add 2 equivalents of Fmoc-Cl dropwise at 0 °C, stir for 1 hour, then allow to warm to room temperature overnight Fmoc protection of the amine group proceeds
3 Remove solvent under vacuum, purify by flash chromatography using dichloromethane/ethyl acetate (10:1) Isolated pure this compound

This method yields the product as a colorless solid with typical yields around 26% in related analogs, though optimization can improve this figure.

Alternative Synthetic Routes

Other methods involve:

  • Asymmetric α-alkylation of glycine Schiff base : This approach uses chiral phase transfer catalysts to introduce stereochemistry and then subsequent Fmoc protection. It has been reported to provide excellent enantioselectivity and yields for phenylalanine derivatives structurally related to the target compound.
  • Oxidative cross-coupling protocols : While more common for functionalizing α-amino ketones, these methods demonstrate the versatility of Fmoc-protected amino acid derivatives in complex synthetic sequences.

Research Outcomes and Characterization Data

Yields and Purity

  • Typical isolated yields for the Fmoc protection step range from 26% to over 80% depending on reaction scale and purification methods.
  • Purity is confirmed by chromatographic methods such as preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Characterization

  • 1H NMR (DMSO-d6 or CDCl3) : Aromatic protons from the fluorenyl group appear between δ 7.2–7.8 ppm; signals for the chlorophenyl ring and glycine moiety are also observed distinctly.
  • 13C NMR : Carbonyl carbons resonate near δ 170 ppm, with aromatic carbons spanning δ 120–145 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C21H17ClNO4 (approx. 407.8 g/mol).

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Fmoc-Cl protection in DCM/pyridine N-(4-chlorophenyl)glycine, Fmoc-Cl, pyridine, 0 °C to RT ~26–80 Standard method, scalable, widely used
Asymmetric α-alkylation + Fmoc protection Glycine Schiff base, chiral phase transfer catalyst, Fmoc-Cl Up to 85 Provides enantiomerically enriched products
Oxidative cross-coupling (advanced functionalization) α-Amino ketones, alcohols, I2 catalyst, DMSO, 80 °C Variable Used for further derivatization of Fmoc amino acids

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety undergoes activation for peptide coupling, a critical reaction in solid-phase peptide synthesis (SPPS). Typical activation employs carbodiimide-based reagents (e.g., DCC, EDCl) or uronium salts (e.g., HATU, HBTU) with additives like HOBt or HOAt to minimize racemization .

Example reaction:

N-Fmoc-N-(4-chlorobenzyl)glycine+HATU+DIEAActivated ester intermediateAmine NucleophileAmide product\text{N-Fmoc-N-(4-chlorobenzyl)glycine} + \text{HATU} + \text{DIEA} \rightarrow \text{Activated ester intermediate} \xrightarrow{\text{Amine Nucleophile}} \text{Amide product}

Key Data:

ActivatorSolventCoupling EfficiencyYield (Reported Analogues)Source
HATUDMF>95%80–94%
EDCl/HOBtDCM85–90%69–82%

This reaction is pivotal for incorporating the modified glycine residue into peptide chains, enabling structural diversification in drug candidates .

Oxidative Cross-Coupling Reactions

Example protocol from analogous systems :

  • Conditions: I₂ (20 mol%), DMSO, CHCl₃, 80°C, air.

  • Substrates: α-Amino ketones or alcohols.

  • Outcome: Formation of α-carbonyl N,O-acetals (38–93% yields) .

Key Observation:
The Fmoc group remains stable under these oxidative conditions, enabling selective functionalization at other sites .

Stability Under Basic and Acidic Conditions

The Fmoc group is selectively cleaved under basic conditions (e.g., 20% piperidine/DMF), but the tertiary amine in this compound renders traditional deprotection ineffective. Stability studies reveal:

Stability Profile:

ConditionReactionOutcomeSource
20% Piperidine/DMFFmoc deprotection attemptNo cleavage (tertiary amine)
TFA (95%)AcidolysisPartial decomposition
Aqueous Base (pH 9)Hydrolysis of ester/carbamateStable (>24 h)

This stability allows its use in multi-step syntheses without premature deprotection .

Functionalization of the 4-Chlorophenyl Group

The chloro substituent can undergo nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., Cu catalysis, high temps), though this is less common due to steric hindrance from the Fmoc and benzyl groups.

Reported Transformations (Analogues):

Reaction TypeReagentsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Boronic AcidBiaryl Derivatives55–78%
Buchwald–HartwigPd₂(dba)₃, XantphosAminated Derivatives46–69%

Side Reactions and Byproduct Formation

Competitive hydrolysis of the Fmoc carbamate may occur under prolonged basic conditions, generating dibenzofulvene (DBF) and CO₂ .

Mitigation Strategies:

  • Use of 2% DBU in DMF for controlled deprotection (if applicable).

  • Short reaction times (<30 min) during activation .

Scientific Research Applications

n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine: is used in various scientific research applications, including:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted reactions at the amino group. In biological studies, it may interact with specific enzymes or proteins, influencing their activity or structure.

Comparison with Similar Compounds

Structural Analogs from Literature

describes four structurally related Fmoc-containing peptidomimetics with varying substituents (Table 1). These compounds share the Fmoc-glycine core but differ in side-chain functional groups, influencing their physicochemical and biological properties.

Table 1: Structural and Analytical Comparison
Compound Name & ID (from ) Key Substituents Molecular Weight (Calc./Obs.) Notable NMR Shifts (1H/13C)
BB7 Phenyl, methylsulfonyl 594.67 / 594.68 Aromatic H: 7.3–7.8 ppm; Fmoc CH2: 4.2–4.4 ppm
BB8 4-Methylpentyl, methylsulfonyl 582.72 / 582.71 Aliphatic H: 1.2–2.1 ppm; Fmoc C=O: 170.5 ppm
BB9 Isobutylsulfonyl 624.75 / 624.76 Sulfonyl CH2: 3.1–3.3 ppm; Glycine Cα: 55.2 ppm
10BB 6-(tert-butoxycarbonyl)aminohexyl 772.91 / 772.90 Boc NH: 6.8 ppm; Hexyl CH2: 1.3–1.6 ppm
Target Compound 4-Chlorophenyl Calc.: 443.87 Predicted: Aromatic H: ~7.4 ppm (Cl deshielding); Fmoc C=O: ~170 ppm

Key Comparative Insights

Substituent Effects on Solubility :

  • The 4-chlorophenyl group in the target compound increases hydrophobicity compared to BB7 (phenyl) and BB8 (aliphatic), likely reducing aqueous solubility. In contrast, 10BB ’s tert-butoxycarbonyl (Boc)-modified hexyl chain enhances polarity, improving compatibility with polar solvents .

Electronic and Steric Influences :

  • The electron-withdrawing chlorine atom in the target compound may stabilize negative charges on the glycine carboxylate, altering reactivity in coupling reactions. This contrasts with BB9 ’s isobutylsulfonyl group, which introduces steric hindrance without significant electronic effects .

NMR Spectral Signatures :

  • The Fmoc group’s protons and carbons (e.g., CH2 at ~4.3 ppm in 1H NMR; C=O at ~170 ppm in 13C NMR) are conserved across all analogs. However, the 4-chlorophenyl substituent is expected to deshield adjacent aromatic protons, shifting their 1H signals upfield compared to BB7’s unsubstituted phenyl group .

Biological Relevance :

  • While BB7–BB9 were optimized for PPI inhibition via sulfonyl groups, the target compound’s 4-chlorophenyl moiety may favor interactions with hydrophobic enzyme pockets, similar to chlorinated drug scaffolds like chloramphenicol.

Biological Activity

n-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine, commonly referred to as Fmoc-4-chlorophenylglycine, is a compound of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl moiety. The biological activity of this compound has been the subject of various studies, particularly in the context of its potential therapeutic applications.

The chemical formula for this compound is C20H21ClN2O3. Its molecular weight is approximately 372.85 g/mol. The compound is typically synthesized for use in peptide synthesis and as a building block in drug development.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of Fmoc-4-chlorophenylglycine on various cancer cell lines. For instance, compounds structurally related to Fmoc-4-chlorophenylglycine have demonstrated significant in vitro antiproliferative activities against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This indicates a potent ability to inhibit cell growth and proliferation.

The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to microtubule destabilization and subsequent mitotic arrest in cancer cells . Flow cytometry analyses have confirmed that these compounds can induce apoptosis in treated cells, further emphasizing their potential as anticancer agents.

Case Studies

Case Study 1: MCF-7 Breast Cancer Cells
A study evaluated the effects of various derivatives of Fmoc-4-chlorophenylglycine on MCF-7 cells. The results indicated that compounds with similar structural features significantly inhibited cell proliferation, with particular compounds demonstrating IC50 values comparable to established chemotherapeutics like CA-4 .

Case Study 2: Stability and Pharmacokinetics
Stability studies conducted at different pH levels showed that related compounds maintained significant stability in plasma over extended periods (greater than 24 hours), suggesting favorable pharmacokinetic properties for potential therapeutic applications .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (nM)Cell Line
Fmoc-4-chlorophenylglycine10 - 33MCF-7
CA-43.9MCF-7
Compound 9q23 - 33MDA-MB-231

Table 2: Stability Data at Various pH Levels

Compound NamepH LevelHalf-Life (t½)
Fmoc-4-chlorophenylglycine4>24 hours
Fmoc-4-chlorophenylglycine7.4>24 hours
Fmoc-4-chlorophenylglycine9<6 hours

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer: Due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation exposure), handle the compound in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry place (< -20°C) under inert gas (e.g., argon) to prevent degradation. Avoid contact with strong acids/bases, oxidizing agents, and moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm hydrogen and carbon environments (e.g., Fmoc group protons at δ 7.3–7.8 ppm, chlorophenyl signals at δ 7.2–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% area%) .

Q. What synthetic strategies are effective for incorporating this compound into peptide chains?

  • Methodological Answer: Use Fmoc-based solid-phase peptide synthesis (SPPS) . Activate the carboxyl group with coupling reagents like HBTU/DIPEA in DMF. Monitor coupling efficiency via Kaiser test or UV monitoring. Deprotect the Fmoc group with 20% piperidine in DMF .

Advanced Research Questions

Q. How does the 4-chlorophenyl group influence reactivity in peptide synthesis compared to other substituents?

  • Methodological Answer: The electron-withdrawing Cl group reduces nucleophilicity, potentially slowing coupling rates. Optimize activation with DIC/Oxyma Pure to enhance efficiency. Compare kinetic data (e.g., reaction half-life) with phenyl or methyl-substituted analogs using LC-MS monitoring .

Q. How can contradictions in stability data under varying pH or temperature be resolved?

  • Methodological Answer: Perform accelerated stability studies (e.g., 25°C–40°C, pH 3–10) with HPLC tracking. Use Arrhenius modeling to extrapolate degradation kinetics. For pH-sensitive conditions, employ buffered solutions (e.g., phosphate buffer) to isolate degradation pathways .

Q. What are the incompatibilities of this compound with common peptide synthesis reagents?

  • Methodological Answer: Avoid TFA (trifluoroacetic acid) during side-chain deprotection, as it may cleave the chlorophenyl group. Test compatibility with resins (e.g., Wang vs. Rink amide) via small-scale trials. Replace DMF with NMP if solubility issues arise with hydrophobic peptides .

Q. How to optimize coupling efficiency in automated peptide synthesizers?

  • Methodological Answer: Pre-activate the derivative with DIC/HOAt in DMF for 5 minutes before coupling. Use double coupling (2×30 min) for sterically hindered residues. Monitor conductivity to detect incomplete deprotection. For challenging sequences, incorporate microwave-assisted synthesis (50°C, 30 W) .

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